Nonanediamine
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Overview
Description
Nonanediamine, also known as 1,9-nonanediamine, is an organic compound with the molecular formula C₉H₂₂N₂. It is a linear aliphatic diamine with two primary amino groups located at the first and ninth positions of a nine-carbon chain. This compound is used in various industrial applications, particularly in the production of polyamides and other polymers .
Preparation Methods
Nonanediamine can be synthesized through several methods. One common method involves the use of azelaic acid as a raw material. The process includes chloridization, amidation, dehydration, and hydrogenation to obtain this compound . Another method involves the reaction of high-carbon chain alkane diacids with ammonia-containing compounds to form high-carbon chain diamides, which are then rearranged and degraded under basic conditions to yield this compound . These methods are characterized by their simplicity, mature technology, and suitability for industrial production.
Chemical Reactions Analysis
Nonanediamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Polymerization: It is commonly used in the polymerization process to produce polyamides and other polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for polymerization reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nonanediamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers, including polyamides and polyurethanes.
Biology: this compound is used in the study of biological systems, particularly in the synthesis of biomolecules and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of nonanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. In polymerization reactions, this compound acts as a monomer, reacting with other monomers to form long polymer chains. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparison with Similar Compounds
Nonanediamine can be compared with other similar compounds, such as:
Octanediamine (1,8-octanediamine): Similar structure but with an eight-carbon chain.
Decanediamine (1,10-decanediamine): Similar structure but with a ten-carbon chain.
Hexanediamine (1,6-hexanediamine): Similar structure but with a six-carbon chain.
This compound is unique due to its nine-carbon chain, which provides specific properties and reactivity that differ from its shorter or longer chain analogs .
Properties
CAS No. |
737009-40-4 |
---|---|
Molecular Formula |
C9H22N2 |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
nonane-1,1-diamine |
InChI |
InChI=1S/C9H22N2/c1-2-3-4-5-6-7-8-9(10)11/h9H,2-8,10-11H2,1H3 |
InChI Key |
DDLUSQPEQUJVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(N)N |
Origin of Product |
United States |
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